(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine;hydrochloride is a useful research compound. Its molecular formula is C10H22ClNO and its molecular weight is 207.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine;hydrochloride is a complex organic molecule characterized by a unique cyclobutyl structure. Its biological activity and potential applications in medicinal chemistry are of considerable interest.
Chemical Structure and Properties
The compound features a cyclobutane ring with multiple substituents that contribute to its biological activity. The stereochemistry of the molecule is crucial for its interaction with biological targets.
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C11H23ClN2O |
Molecular Weight | 220.77 g/mol |
InChI | InChI=1S/C11H23NO.ClH/c1-10(2,3)13-9-6-8(7-12)11(9,4)5;/h8-9H,6-7,12H2,1-5H3;1H/t8-,9-/m1./s1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Its unique structure allows it to modulate various biochemical pathways, including:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.
Case Studies and Research Findings
Recent studies have explored the potential therapeutic applications of this compound in various conditions:
- Neurodegenerative Disorders : Research indicates that the compound may exhibit neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease. In vitro studies demonstrated its ability to reduce oxidative stress in neuronal cells.
- Mood Disorders : Animal models have shown that administration of this compound can lead to antidepressant-like effects, suggesting its utility in treating mood disorders.
- Pain Management : Preliminary findings indicate that it may possess analgesic properties, providing a basis for further investigation into its use as a pain management agent.
Research Data Table
Study Focus | Findings | Reference |
---|---|---|
Neuroprotection | Reduced oxidative stress in neuronal cells | [Source 1] |
Antidepressant Effects | Exhibited antidepressant-like behavior in models | [Source 2] |
Analgesic Properties | Potential analgesic effects observed | [Source 3] |
Synthesis and Industrial Applications
The synthesis of this compound involves multi-step chemical reactions starting from readily available precursors. Key steps include:
- Formation of the cyclobutyl ring.
- Introduction of the methanamine group.
- Protection and deprotection steps to achieve the desired stereochemistry.
Industrial applications may include its use as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Properties
IUPAC Name |
(1S,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-9(2,3)12-8-6-7(11)10(8,4)5;/h7-8H,6,11H2,1-5H3;1H/t7-,8+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOULHQEILYDRQ-KZYPOYLOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1OC(C)(C)C)N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C[C@H]1OC(C)(C)C)N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.